molecular formula C13H8FNO4 B595041 2-Fluoro-4-(3-nitrophenyl)benzoic acid CAS No. 1261968-85-7

2-Fluoro-4-(3-nitrophenyl)benzoic acid

Cat. No. B595041
M. Wt: 261.208
InChI Key: ZBLCAFGFFSUWNE-UHFFFAOYSA-N
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Description

“2-Fluoro-4-(3-nitrophenyl)benzoic acid” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It has a molecular formula of C7H4FNO4 .


Synthesis Analysis

The synthesis of “2-Fluoro-4-(3-nitrophenyl)benzoic acid” involves several steps . The process starts from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then a fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-(3-nitrophenyl)benzoic acid” can be found in various chemical databases . It has a molecular weight of 185.109 Da .


Physical And Chemical Properties Analysis

“2-Fluoro-4-(3-nitrophenyl)benzoic acid” is a solid at 20°C . It has a melting point of 172.0 to 176.0°C .

Scientific Research Applications

Synthetic Chemistry and Drug Development

In synthetic chemistry, fluorinated benzoic acids are crucial intermediates for developing pharmaceuticals, agrochemicals, and organic materials. The fluorine atom introduces unique reactivity due to its electronegativity and size, affecting the acid's electronic structure and reactivity. For instance, the synthesis of complex biphenyl structures, which are core components in many drugs and advanced materials, often utilizes fluorinated intermediates for their ability to undergo selective reactions (Qiu et al., 2009). The presence of a nitro group further adds to the compound's versatility, serving as a handle for further transformations or influencing the biological activity of potential drug molecules.

Environmental Science and Degradation Studies

Fluorinated compounds, including those with benzoic acid motifs, are of interest in environmental science, particularly regarding their stability, degradation pathways, and impact on ecosystems. Studies on related compounds, such as nitisinone, highlight the importance of understanding the stability and degradation products of these chemicals in various environmental conditions (Barchańska et al., 2019). Such insights are crucial for assessing the environmental fate of fluorinated benzoic acids and addressing potential ecological risks.

Biochemical Applications

In biochemistry, the interaction of fluorinated benzoic acids with biological systems is an area of ongoing research, with implications for drug discovery and understanding biochemical pathways. Fluorinated compounds can influence the activity of enzymes, receptors, and other proteins, making them valuable tools for probing biological mechanisms and potential therapeutic agents. For example, studies on benzoic acid derivatives highlight their roles in modulating gut functions and potential as antibacterial and antifungal preservatives (Mao et al., 2019).

Materials Science and Photophysical Properties

The unique electronic properties of fluorinated and nitro-substituted benzoic acids make them interesting candidates for materials science applications, including the development of fluorescent chemosensors and liquid crystals. These compounds can be engineered to exhibit specific photophysical properties, making them suitable for sensing applications or as components in advanced optical materials (Roy, 2021; Hird, 2007).

Safety And Hazards

“2-Fluoro-4-(3-nitrophenyl)benzoic acid” is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-fluoro-4-(3-nitrophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-12-7-9(4-5-11(12)13(16)17)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLCAFGFFSUWNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681381
Record name 3-Fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(3-nitrophenyl)benzoic acid

CAS RN

1261968-85-7
Record name 3-Fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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